molecular formula C11H15BrClN3O3S B13916767 Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 103878-61-1

Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester

Katalognummer: B13916767
CAS-Nummer: 103878-61-1
Molekulargewicht: 384.68 g/mol
InChI-Schlüssel: WOLVWIJINUMONU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate: is a synthetic organic compound that features a thiazole ring substituted with bromine and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a brominated or chlorinated thiourea derivative.

    Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with tert-butyl chloroformate under basic conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the tert-butyl carbamate intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, which can be useful for further functionalization.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine or sodium hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis will produce the corresponding amine and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of thiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate has potential applications as a pharmacophore. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to impart desired characteristics.

Wirkmechanismus

The mechanism of action of tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl bromoacetate
  • tert-Butyl carbamate

Uniqueness

Compared to similar compounds, tert-butyl (2-(5-bromo-2-chlorothiazole-4-carboxamido)ethyl)carbamate is unique due to the presence of the thiazole ring substituted with both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

103878-61-1

Molekularformel

C11H15BrClN3O3S

Molekulargewicht

384.68 g/mol

IUPAC-Name

tert-butyl N-[2-[(5-bromo-2-chloro-1,3-thiazole-4-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C11H15BrClN3O3S/c1-11(2,3)19-10(18)15-5-4-14-8(17)6-7(12)20-9(13)16-6/h4-5H2,1-3H3,(H,14,17)(H,15,18)

InChI-Schlüssel

WOLVWIJINUMONU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(SC(=N1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.